Ethyl 3-amino-3-phenylpropanoate

Description

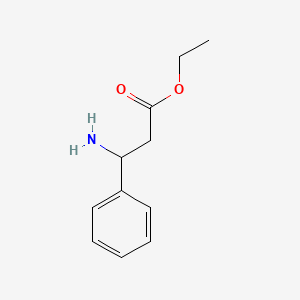

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWRDXMXYDWUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284758, DTXSID40902791 | |

| Record name | ethyl 3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3346 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-76-8 | |

| Record name | Ethyl β-aminobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6335-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-3-phenylpropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6335-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-amino-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-3-phenylpropanoate (CAS Number 6335-76-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-3-phenylpropanoate is an organic compound belonging to the class of β-amino acid esters. Its structure, featuring a phenyl group attached to the β-carbon of an ethyl propanoate backbone, makes it a chiral molecule with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, and explores the known biological activities of related β-amino acid derivatives, highlighting its potential relevance in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some discrepancies exist in the reported values from different sources, which may be attributed to variations in experimental conditions and sample purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6335-76-8 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [3][4] |

| Boiling Point | ~299 °C at 760 mmHg | N/A |

| Melting Point | Not well established; may be a low-melting solid | N/A |

| Density | ~1.075 g/cm³ | N/A |

| Refractive Index | ~1.524 | N/A |

| Solubility | Sparingly soluble in water (<0.1 g/100 mL at 25 °C). Miscible with common organic solvents such as ethanol, acetone, and ether. | [3][5] |

| XLogP3 | 1.6 | [1] |

Synthesis

General Synthetic Approach: Modified Rodionov-Johnson Reaction

This one-pot reaction involves the condensation of an aromatic aldehyde (benzaldehyde) with malonic acid in the presence of ammonia or an ammonium salt in an alcoholic solvent, followed by in-situ decarboxylation and esterification.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Benzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Absolute ethanol

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in absolute ethanol.

-

Addition of Ammonia Source: Add ammonium acetate (2-3 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid and then extract with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Analytical Characterization

Detailed experimental spectra for this compound are not consistently available. The following sections describe the expected spectral characteristics based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), the diastereotopic protons of the methylene group adjacent to the ester (a multiplet around 2.6-2.8 ppm), the methine proton at the chiral center (a multiplet around 4.4-4.6 ppm), the amine protons (a broad singlet), and the aromatic protons of the phenyl group (multiplets in the range of 7.2-7.4 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the ethyl group carbons (~14 ppm and ~60 ppm), the methylene carbon (~40-45 ppm), the methine carbon (~50-55 ppm), the aromatic carbons (in the range of 125-145 ppm), and the carbonyl carbon of the ester group (~172 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

N-H stretching: A broad band in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O stretching (ester): A strong, sharp peak around 1730 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-N stretching: A medium intensity peak around 1200-1020 cm⁻¹.

-

C-O stretching (ester): A strong peak in the 1300-1150 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 193. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a fragment at m/z 148, and cleavage at the Cα-Cβ bond.

Biological and Pharmacological Potential

While no specific biological activity or pharmacological studies have been reported for this compound (CAS 6335-76-8), the broader class of β-amino acids and their derivatives are of significant interest in medicinal chemistry[7].

General Biological Relevance of β-Amino Acids

β-Amino acids are known to be building blocks for various natural products and have been incorporated into synthetic peptides to enhance their metabolic stability and biological activity[7]. They are also precursors for the synthesis of β-lactam antibiotics. Some β-amino acid derivatives have shown a range of pharmacological activities, including hypoglycemic, antifungal, and insecticidal properties[7].

Potential as a Scaffold in Drug Discovery

The structure of this compound makes it a valuable chiral building block. The presence of the amino group and the ester functionality allows for a variety of chemical modifications to generate a library of compounds for biological screening. It is plausible that derivatives of this compound could be explored for activities in areas where other β-amino acid derivatives have shown promise, such as in the development of enzyme inhibitors or as modulators of neurological or cardiovascular function[4][8].

Metabolism

The in-vivo metabolism of this compound has not been specifically studied. However, it is anticipated that the ester group would be hydrolyzed by esterases to yield 3-amino-3-phenylpropanoic acid and ethanol[9]. The resulting β-amino acid could then potentially enter amino acid metabolic pathways[10].

Safety and Handling

Based on available safety data sheets, this compound is considered harmful if swallowed and may cause skin and eye irritation[1]. It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a chiral β-amino acid ester with potential as a building block in organic synthesis and drug discovery. While its specific biological activities have not been extensively investigated, the broader class of β-amino acids demonstrates a wide range of pharmacological properties. This technical guide has summarized the available information on its physicochemical properties, provided a general synthetic strategy, and outlined expected analytical characteristics. Further research is warranted to fully elucidate the biological and pharmacological profile of this compound and its derivatives to unlock its potential in the development of new therapeutic agents.

References

- 1. This compound | C11H15NO2 | CID 236379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [myskinrecipes.com]

- 5. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl (2z)-3-amino-2-cyano-3-phenylprop-2-enoate | C12H12N2O2 | CID 10632495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-phenyl-3-phenylthiopropionic acids, amides, amines and studies on their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β-Alanine ethyl ester - Wikipedia [en.wikipedia.org]

- 10. Metabolism - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-Amino-3-Phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-3-phenylpropanoate is a β-amino acid ester of significant interest in medicinal chemistry and drug development. Its structural motif is a key building block in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its synthetic pathways and potential biological relevance. All quantitative data is presented in structured tables for clarity, and logical and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound. Data for the closely related compound, ethyl 3-phenylpropanoate (which lacks the amino group), is included for comparative purposes.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 193.24 g/mol | PubChem[1] |

| CAS Number | 6335-76-8 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3 (Computed) | 1.6 | PubChem[1] |

| Topological Polar Surface Area | 52.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | ChemScene[2] |

Table 2: Experimental and Reported Physical Properties

| Property | This compound | Ethyl 3-Phenylpropanoate (for comparison) | Source |

| Physical State | Liquid (presumed) | Clear, colorless liquid | - |

| Boiling Point | 299 °C at 760 mmHg | 247-249 °C at 760 mmHg | Crysdot LLC, ChemSynthesis[3] |

| Melting Point | Not available | Not applicable | - |

| Density | 1.075 g/cm³ | ~1.01 g/mL | LookChem[4], ChemSynthesis[3] |

| Refractive Index | 1.524 | ~1.494 | LookChem[4], ChemSynthesis[3] |

| Solubility | Not specified | Insoluble in water; Soluble in ethanol, chloroform, and oils | PubChem[5], ChemicalBook[6] |

Note: Some physical properties for this compound are from single sources and should be confirmed experimentally.

Experimental Protocols

This section outlines detailed methodologies for the key experiments required to characterize this compound.

Synthesis of this compound

A common method for the synthesis of β-amino esters is the Rodionov-Johnson reaction, which involves the condensation of an aldehyde with malonic acid and an amine, followed by esterification.

Protocol: One-Pot Synthesis

-

Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 50 mL of ethanol, 9.3 g of malonic acid, and 18.2 g of ammonium acetate.

-

Addition of Benzaldehyde: Heat the mixture to 50 °C with stirring. Add 10.0 g of benzaldehyde dropwise from the dropping funnel.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period to form 3-amino-3-phenylpropanoic acid.

-

Esterification: Cool the mixture to approximately 10 °C. Carefully add 40 g of thionyl chloride dropwise.

-

Second Reflux: Heat the mixture to reflux for 16 hours to facilitate the esterification of the carboxylic acid to the ethyl ester.

-

Work-up: Remove the ethanol by distillation. To the residue, add 50 mL of dichloromethane and adjust the pH to 6-7 with a 5N NaOH solution.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography.

Determination of Physical Properties

Protocol: Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: Fill a small test tube with 1-2 mL of this compound. Place a capillary tube, sealed at one end, open-end down into the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the sample.

-

Heating: Suspend the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) so that the heat transfer medium is above the level of the sample.

-

Observation: Heat the side arm of the Thiele tube gently with a Bunsen burner or a micro-burner. Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Recording: Record the temperature at which the bubbling is vigorous. For accuracy, allow the apparatus to cool slightly and record the temperature at which the liquid just begins to be drawn back into the capillary tube.

Protocol: Solubility Determination (Shake-Flask Method)

-

Sample Preparation: To a series of vials, add a known volume (e.g., 2 mL) of various solvents (e.g., water, ethanol, methanol, chloroform, ethyl acetate).

-

Addition of Solute: Add a small, accurately weighed amount of this compound to each vial, ensuring an excess of solid remains undissolved.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, allow the solids to settle. Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (0.45 µm).

-

Quantification: Dilute the filtrate with a known volume of a suitable solvent and analyze the concentration of the dissolved this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Spectroscopic Characterization

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.

-

Spectrum Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as N-H stretches (amine), C=O stretch (ester), C-O stretch (ester), and aromatic C-H and C=C stretches.

Protocol: Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺.

-

Fragmentation Analysis: In tandem MS (MS/MS) experiments, induce fragmentation of the molecular ion to obtain structural information from the fragment ions.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is primarily dictated by the amino group, the ester group, and the phenyl ring. The amino group can act as a nucleophile, while the ester group is susceptible to hydrolysis under acidic or basic conditions.

Synthesis Workflow

The one-pot synthesis described in the experimental protocols section is a streamlined approach to producing this compound. The workflow can be visualized as follows:

Caption: One-pot synthesis workflow for this compound.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound are not well-documented, the broader class of β-amino acids and their derivatives are known to exhibit a range of biological activities. β-Alanine itself is recognized as a neurotransmitter that can interact with glycine and GABA receptors[7]. Derivatives of 3-amino-3-phenylpropanoic acid have been investigated for various therapeutic applications, including as anticancer and antimicrobial agents.

Hypothetical Mechanism of Action in a Neuronal Context

Based on the known neuroactivity of β-alanine, a plausible, though hypothetical, mechanism of action for this compound could involve its interaction with inhibitory neurotransmitter receptors. As an analog of GABA and glycine, it might modulate the activity of GABAergic or glycinergic signaling pathways.

The following diagram illustrates a logical relationship for this hypothetical mechanism.

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: This diagram represents a hypothetical mechanism based on the structural similarity of the compound to known neurotransmitters and should be a subject of experimental verification.

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. This technical guide has summarized its known physical and chemical properties, provided detailed experimental protocols for its synthesis and characterization, and explored its potential biological relevance. While there are gaps in the experimentally determined data for this specific molecule, the information provided herein serves as a valuable resource for researchers and scientists working with this and related compounds. Further investigation is warranted to fully elucidate its properties and biological mechanisms of action.

References

- 1. This compound | C11H15NO2 | CID 236379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 5. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 3-phenylpropionate CAS#: 2021-28-5 [m.chemicalbook.com]

- 7. Beta-alanine as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 3-amino-3-phenylpropanoate molecular weight and formula

This document provides essential physicochemical data for Ethyl 3-amino-3-phenylpropanoate, a compound of interest for researchers in organic synthesis and drug development. The information is presented to be clear and readily accessible for scientific professionals.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molecular Weight | 193.24 g/mol | [1][2] |

| CAS Number | 6335-76-8 | [1][2] |

Logical Relationship of Compound Identifiers

The following diagram illustrates the direct relationship between the compound's common name and its core chemical identifiers.

References

Spectroscopic Profile of Ethyl 3-Amino-3-Phenylpropanoate: A Technical Guide

Predicted Spectroscopic Data Summary

The following tables summarize the expected spectroscopic characteristics of ethyl 3-amino-3-phenylpropanoate based on the analysis of its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Predicted) | Analog Data Source |

| ~7.20-7.40 | m | 5H | Aromatic (C₆H₅) | Ethyl 3-phenylpropanoate[1][2] |

| ~4.50 | t | 1H | CH-NH₂ | - |

| ~4.10 | q | 2H | O-CH₂-CH₃ | Ethyl 3-phenylpropanoate[1][2] |

| ~2.70 | d | 2H | CH₂-CO | Ethyl 3-phenylpropanoate[1][2] |

| ~1.50-2.00 | br s | 2H | NH₂ | - |

| ~1.20 | t | 3H | O-CH₂-CH₃ | Ethyl 3-phenylpropanoate[1][2] |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment (Predicted) | Analog Data Source |

| ~172 | C=O (Ester) | Ethyl 3-phenylpropanoate[1][3] |

| ~140 | Aromatic (Quaternary C) | Ethyl 3-phenylpropanoate[1][3] |

| ~128.5 | Aromatic (CH) | Ethyl 3-phenylpropanoate[1][3] |

| ~128.3 | Aromatic (CH) | Ethyl 3-phenylpropanoate[1][3] |

| ~126.2 | Aromatic (CH) | Ethyl 3-phenylpropanoate[1][3] |

| ~60.5 | O-CH₂ | Ethyl 3-phenylpropanoate[1][3] |

| ~55 | CH-NH₂ | - |

| ~40 | CH₂-CO | - |

| ~14.2 | CH₃ | Ethyl 3-phenylpropanoate[1][3] |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment (Predicted) | Analog Data Source |

| 3300-3400 | N-H Stretch (Amine) | 2-Amino-3-phenylpropionic acid, ethyl ester[4] |

| 3000-3100 | C-H Stretch (Aromatic) | Ethyl 3-phenylpropanoate[5] |

| 2850-3000 | C-H Stretch (Aliphatic) | Ethyl 3-phenylpropanoate[5] |

| ~1735 | C=O Stretch (Ester) | Ethyl 3-phenylpropanoate[5] |

| 1600, 1495 | C=C Stretch (Aromatic) | Ethyl 3-phenylpropanoate[5] |

| ~1600 | N-H Bend (Amine) | 2-Amino-3-phenylpropionic acid, ethyl ester[4] |

| 1150-1250 | C-O Stretch (Ester) | Ethyl 3-phenylpropanoate[5] |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Assignment (Predicted) | Analog Data Source |

| 193 | [M]⁺ (Molecular Ion) | - |

| 120 | [C₆H₅CHNH₂]⁺ | - |

| 104 | [C₆H₅CH=NH]⁺ | - |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Ethyl 3-phenylpropanoate[6] |

| 77 | [C₆H₅]⁺ (Phenyl ion) | Ethyl 3-phenylpropanoate[6] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding the sample with KBr powder and pressing the mixture into a thin disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: A generalized workflow for chemical structure elucidation using spectroscopic methods.

References

- 1. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR [m.chemicalbook.com]

- 3. Ethyl 3-phenylpropionate(2021-28-5) 13C NMR [m.chemicalbook.com]

- 4. 2-Amino-3-phenylpropionic acid, ethyl ester [webbook.nist.gov]

- 5. Ethyl 3-phenylpropionate(2021-28-5) IR Spectrum [chemicalbook.com]

- 6. Ethyl 3-phenylpropionate(2021-28-5) MS [m.chemicalbook.com]

An In-depth Technical Guide to the Core Characteristics of Beta-Amino Phenylpropanoate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-amino phenylpropanoate esters represent a class of organic compounds with significant interest in the pharmaceutical and fine chemical industries. Their structural motif, featuring a phenyl ring, a propanoate ester, and a beta-amino group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Notably, these esters are key intermediates in the production of selective serotonin reuptake inhibitors (SSRIs), such as dapoxetine, which is used for the treatment of premature ejaculation. Their chiral nature also makes them valuable building blocks in asymmetric synthesis. This guide provides a comprehensive overview of the key characteristics of beta-amino phenylpropanoate esters, including their physicochemical properties, synthesis, and biological relevance, with a focus on providing practical data and experimental methodologies for researchers in the field.

Physicochemical Properties

The physicochemical properties of beta-amino phenylpropanoate esters are crucial for their application in drug development, influencing factors such as solubility, absorption, and distribution. These properties can be significantly affected by the specific substitutions on the phenyl ring and the nature of the ester and amino groups. Below is a summary of available data for representative compounds.

| Compound Name | Enantiomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Density (g/cm³) |

| Ethyl 3-amino-3-phenylpropanoate | Racemic | C₁₁H₁₅NO₂ | 193.24 | Liquid | Soluble in organic solvents | 1.064 |

| This compound Hydrochloride | (R) | C₁₁H₁₆ClNO₂ | 229.70 | 119 | Soluble in water | Not available |

| This compound Hydrochloride | (S) | C₁₁H₁₆ClNO₂ | 229.70 | 171-174 | Soluble in water and polar organic solvents[1] | 1.2[1] |

| Mthis compound Hydrochloride | (R) | C₁₀H₁₄ClNO₂ | 215.68 | Not available | Not available | Not available |

| Methyl (R)-3-amino-3-phenylpropanoate | (R) | C₁₀H₁₃NO₂ | 179.22 | Liquid | Not available | 1.098 (Predicted) |

Synthesis and Experimental Protocols

The synthesis of beta-amino phenylpropanoate esters can be achieved through various methods, including the Rodionov reaction and subsequent esterification, or through asymmetric synthesis to obtain specific enantiomers. A common and efficient method for preparing racemic this compound is outlined below.

Protocol 1: Synthesis of Racemic this compound

This protocol is based on the Rodionov reaction followed by esterification.

Materials:

-

Benzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Synthesis of 3-Amino-3-phenylpropanoic acid

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.

-

Add ammonium acetate (2 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol and then diethyl ether.

-

The crude 3-amino-3-phenylpropanoic acid can be recrystallized from a suitable solvent if necessary.

Step 2: Esterification to this compound

-

Suspend the dried 3-amino-3-phenylpropanoic acid (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours, then heat to reflux for 1-2 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Enzymatic Kinetic Resolution

For the separation of enantiomers, enzymatic kinetic resolution using lipases is a highly effective method. This process selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., from Candida antarctica or Pseudomonas cepacia)

-

Organic solvent (e.g., diisopropyl ether, toluene)

-

Phosphate buffer (pH 7.0)

-

Sodium bicarbonate solution

-

Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve racemic this compound in the chosen organic solvent in a flask.

-

Add the immobilized lipase to the solution.

-

Add a small amount of phosphate buffer to maintain the pH.

-

Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC.

-

Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Wash the enzyme with the organic solvent.

-

Extract the filtrate with a sodium bicarbonate solution to separate the acidic product (the hydrolyzed enantiomer) from the unreacted ester.

-

Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the amino acid.

-

Wash the organic layer containing the unreacted ester with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched ester.

-

Determine the enantiomeric excess (ee) of both the recovered ester and the acid using chiral HPLC.

Biological Activity and Signaling Pathways

Beta-amino phenylpropanoate esters are primarily of interest for their role as precursors to SSRIs. SSRIs function by blocking the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

While the esters themselves are not typically the active pharmacological agents, their in vivo hydrolysis to the corresponding beta-amino acid can be a critical step in the prodrug strategy. The resulting amino acid can then be further metabolized to the active SSRI.

The signaling pathway affected by the final active compound, derived from the beta-amino phenylpropanoate ester, is the serotonergic system. The diagram below illustrates the general mechanism of action of an SSRI at the synaptic level.

Caption: Mechanism of action of an SSRI derived from a beta-amino phenylpropanoate ester prodrug.

Experimental and Logical Workflows

The development and characterization of beta-amino phenylpropanoate esters involve a series of logical and experimental steps, from initial synthesis to biological evaluation.

Caption: General experimental workflow for the synthesis and evaluation of beta-amino phenylpropanoate esters.

Conclusion

Beta-amino phenylpropanoate esters are a valuable class of compounds with significant applications in medicinal chemistry, particularly as precursors to SSRIs. This guide has provided an overview of their key characteristics, including physicochemical properties, detailed synthetic and resolution protocols, and their biological context. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and application of these versatile chemical entities.

References

Commercial availability and suppliers of racemic ethyl 3-amino-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analysis of racemic ethyl 3-amino-3-phenylpropanoate (CAS No. 6335-76-8). This valuable building block is utilized in the synthesis of various pharmaceutical compounds and research chemicals.

Commercial Availability and Suppliers

Racemic this compound is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of prominent suppliers and their typical product offerings.

| Supplier | CAS No. | Purity | Available Quantities |

| Veeprho | 6335-76-8 | Not specified | Inquiry required |

| Crysdot LLC | 6335-76-8 | Not specified | Inquiry required |

| Sigma-Aldrich (BLD Pharmatech) | 6335-76-8 | Not specified | Inquiry required |

| ChemExpress | 6335-76-8 | >98% | 250mg, 1g, 5g, 10g |

Note: Pricing and lead times are generally available upon request from the respective suppliers. It is recommended to contact them directly for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of racemic this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol [1] |

| Appearance | Inquire with supplier |

| Solubility | Inquire with supplier |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Synthesis of Racemic this compound

Logical Workflow for Synthesis

References

An In-depth Technical Guide to Ethyl 3-Amino-3-Phenylpropanoate: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key experimental protocols related to ethyl 3-amino-3-phenylpropanoate. This beta-amino acid ester is a valuable building block in organic synthesis and holds potential in the development of novel therapeutics, particularly in the realm of gene delivery and immunomodulation.

Chemical and Physical Properties

This compound is a chiral compound with the molecular formula C₁₁H₁₅NO₂. Its physical and chemical properties are crucial for its proper handling and use in experimental settings.

| Property | Value | Source |

| Molecular Weight | 193.24 g/mol | --INVALID-LINK-- |

| CAS Number | 6335-76-8 | --INVALID-LINK-- |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | General chemical knowledge |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not explicitly stated, likely soluble in organic solvents | General chemical knowledge |

| XLogP3 | 1.6 | --INVALID-LINK-- |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Signal Word: Warning

Pictogram: GHS07 (Exclamation Mark)

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear impervious clothing.

-

Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

Handling and Storage

Handling

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Keep away from sources of ignition - No smoking.

-

Take measures to prevent the build-up of electrostatic charge.

Storage

-

Keep container tightly closed in a dry and well-ventilated place.

-

Recommended storage temperature: 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

-

As a general guideline for amino acid derivatives, they should be stored in a tightly closed vessel and protected from humidity and light.[2]

Experimental Protocols

Synthesis: One-Pot Synthesis from Benzaldehyde

A reported one-pot process for synthesizing 3-amino-3-phenylpropionic acid esters involves the reaction of benzaldehyde with malonic acid and ammonium acetate, followed by esterification. The following is a representative protocol based on a patent for the synthesis of the ethyl ester[3]:

Materials:

-

Benzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Thionyl chloride

-

Dichloromethane

-

5N Sodium hydroxide solution

Procedure:

-

To a 500 mL three-necked flask, add 50 mL of ethanol, 9.3 g of malonic acid, and 18.2 g of ammonium acetate.

-

Heat the mixture to 50°C and add 10.0 g of benzaldehyde dropwise.

-

After the addition is complete, heat the reaction to reflux.

-

Cool the reaction mixture to below 10°C.

-

Slowly add 40 g of thionyl chloride dropwise.

-

Heat the mixture to reflux for 16 hours.

-

Remove the ethanol by distillation.

-

To the residue, add 50 mL of dichloromethane and adjust the pH to 6-7 with a 5N NaOH solution.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and concentrate to obtain the crude product.

Caption: One-pot synthesis of this compound.

Purification: Column Chromatography

Purification of the crude product can be achieved by column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of ethyl acetate in hexanes)

-

Glass column and other chromatography apparatus

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase.

-

Pack the column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Caption: General workflow for purification by column chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is commonly used for similar compounds.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., ~254 nm).

-

Purity Determination: Purity can be assessed by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS can be used for purity assessment and identification of volatile impurities.

-

Derivatization may be necessary to improve the volatility and chromatographic behavior of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are essential for structural confirmation and purity assessment.

-

Expected ¹H NMR signals would include those for the ethyl group (a triplet and a quartet), the protons on the propanoate backbone, and the protons of the phenyl group.

-

The purity can be determined by comparing the integrals of the compound's signals to those of an internal standard of known concentration.

Stability and Degradation

Forced Degradation (Stress Testing) Protocol Outline:

-

Acidic Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Basic Hydrolysis: Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat.

-

Photodegradation: Expose a solution of the compound to UV light.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Biological Context and Potential Signaling Pathways

This compound belongs to the class of beta-amino esters. Polymers of beta-amino esters (PBAEs) have gained significant interest as non-viral vectors for gene delivery.[4] Their cationic nature allows them to condense negatively charged nucleic acids (DNA and RNA) into nanoparticles that can be taken up by cells.

A structurally related compound, methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, has been shown to inhibit inflammatory cytokines by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[5] The NF-κB pathway is a crucial regulator of immune and inflammatory responses.

Proposed Mechanism of Action for Structurally Similar Compounds:

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. It is hypothesized that compounds like this compound could interfere with this pathway, potentially by inhibiting the activation of the IKK complex or the nuclear translocation of NF-κB.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

This guide provides a foundational understanding of the safety, handling, and potential applications of this compound. Researchers should always consult the most current Safety Data Sheet (SDS) before use and perform a thorough risk assessment for their specific experimental conditions.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

Chiral β-Amino Esters: A Technical Guide to Asymmetric Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-amino esters are invaluable building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their structural motif is a core component in numerous drugs, including antibiotics, antiviral agents, and enzyme inhibitors. The stereochemistry of these compounds is often critical to their pharmacological activity, making their enantioselective synthesis a key focus in medicinal chemistry and drug development.[1][2][3] This technical guide provides an in-depth overview of three prominent and effective methods for the asymmetric synthesis of β-amino esters: lipase-catalyzed Michael addition, aza-Michael addition employing a chiral auxiliary, and rhodium-catalyzed asymmetric hydrogenation. Each section details the experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction pathways.

I. Lipase-Catalyzed Michael Addition for the Synthesis of β-Amino Esters

The enzymatic synthesis of β-amino esters represents a green and efficient approach, often proceeding under mild conditions with high selectivity. Lipases, in particular, have been successfully employed to catalyze the Michael addition of amines to acrylates, yielding the desired β-amino esters. The use of continuous-flow microreactors can further enhance reaction efficiency.[4]

Data Presentation:

| Entry | Aromatic Amine | Acrylate | Yield (%) | Residence Time (min) | Temperature (°C) |

| 1 | Aniline | Methyl acrylate | 80.3 | 30 | 35 |

| 2 | 4-Toluidine | Methyl acrylate | 85.2 | 30 | 35 |

| 3 | 4-tert-Butylaniline | Methyl acrylate | 82.1 | 30 | 35 |

| 4 | 4-Methoxyaniline | Methyl acrylate | 88.9 | 30 | 35 |

| 5 | 4-Chloroaniline | Methyl acrylate | 70.5 | 30 | 35 |

| 6 | 4-Bromoaniline | Methyl acrylate | 68.3 | 30 | 35 |

| 7 | Aniline | tert-Butyl acrylate | 75.6 | 30 | 35 |

| 8 | 4-Toluidine | tert-Butyl acrylate | 80.1 | 30 | 35 |

Experimental Protocol: Continuous-Flow Lipase-Catalyzed Michael Addition

Materials:

-

Lipase TL IM (from Thermomyces lanuginosus)

-

Aromatic amine (e.g., aniline)

-

Acrylate (e.g., methyl acrylate)

-

Methanol (HPLC grade)

-

Continuous-flow microreactor system equipped with a packed-bed reactor containing the immobilized lipase, two syringe pumps, a back-pressure regulator, and a collection vessel.

Procedure:

-

Feed Solution Preparation:

-

Prepare Feed A by dissolving the aromatic amine (5.0 mmol) in 10 mL of methanol to a final concentration of 0.5 M.

-

Prepare Feed B by dissolving the acrylate (20.0 mmol) in 10 mL of methanol to a final concentration of 2.0 M.

-

-

System Setup:

-

Load the two feed solutions into separate syringes and place them on the syringe pumps.

-

Set the temperature of the microreactor to 35 °C.

-

Set the flow rates of both syringe pumps to deliver the reactants into the microreactor at a desired residence time (e.g., 30 minutes).

-

Pressurize the system using the back-pressure regulator to ensure the solvent remains in the liquid phase.

-

-

Reaction Execution:

-

Start the syringe pumps to introduce the reactants into the microreactor.

-

Allow the reaction to proceed in a continuous-flow manner.

-

Collect the product stream from the outlet of the reactor.

-

-

Product Isolation and Analysis:

-

The collected solution containing the β-amino ester is typically of high purity.

-

The solvent (methanol) can be removed under reduced pressure.

-

The product can be further purified by column chromatography on silica gel if necessary.

-

The yield and purity of the product are determined by analytical techniques such as GC-MS and NMR spectroscopy.

-

Visualization:

Caption: Lipase-catalyzed Michael addition of an aromatic amine to an acrylate.

II. Aza-Michael Addition with a Chiral Auxiliary: The Pseudoephedrine Method

The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry. Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, can be used to direct the diastereoselective aza-Michael addition of a nucleophile to an α,β-unsaturated amide. The chiral auxiliary can be subsequently cleaved to yield the desired chiral β-amino ester with high enantiomeric purity.[5]

Data Presentation:

| Entry | α,β-Unsaturated Amide | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | (S,S)-Pseudoephedrine crotonamide | Lithium benzylamide | 95:5 | 85 |

| 2 | (S,S)-Pseudoephedrine cinnamamide | Lithium benzylamide | 98:2 | 90 |

| 3 | (S,S)-Pseudoephedrine crotonamide | Lithium (R)-α-methylbenzylamide | 97:3 | 88 |

| 4 | (S,S)-Pseudoephedrine cinnamamide | Lithium (R)-α-methylbenzylamide | >99:1 | 92 |

Experimental Protocol: Aza-Michael Addition with (S,S)-(+)-Pseudoephedrine

Materials:

-

(S,S)-(+)-Pseudoephedrine

-

α,β-Unsaturated acyl chloride (e.g., crotonoyl chloride)

-

Triethylamine

-

Dichloromethane (DCM)

-

Lithium amide nucleophile (e.g., lithium benzylamide)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

-

Methanol

Procedure:

-

Synthesis of the Chiral Auxiliary Adduct:

-

To a solution of (S,S)-(+)-pseudoephedrine (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C, add the α,β-unsaturated acyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the α,β-unsaturated pseudoephedrine amide.

-

-

Diastereoselective Aza-Michael Addition:

-

To a solution of the α,β-unsaturated pseudoephedrine amide (1.0 eq) in anhydrous THF at -78 °C, add the lithium amide nucleophile (1.5 eq) dropwise.

-

Stir the reaction at -78 °C for 3-6 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. The product can be purified by column chromatography.

-

-

Cleavage of the Chiral Auxiliary:

-

Reflux the purified adduct in a solution of 6 M HCl in methanol for 12-24 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting crude β-amino ester hydrochloride can be purified by recrystallization.

-

Visualization:

Caption: Asymmetric aza-Michael addition using a pseudoephedrine chiral auxiliary.

III. Rhodium-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds. Rhodium complexes with chiral phosphine ligands have proven to be particularly effective for the enantioselective hydrogenation of β-(acylamino)acrylates to produce chiral β-amino acid derivatives with excellent enantiomeric excesses.[6]

Data Presentation:

| Entry | Substrate (β-(Acylamino)acrylate) | Catalyst | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | Methyl 3-acetamido-2-butenoate (E/Z mixture) | Rh-BICP | 98.2 | >99 |

| 2 | Methyl 3-acetamido-2-butenoate (E isomer) | Rh-Me-DuPhos | 99.6 | >99 |

| 3 | Ethyl 3-acetamido-2-pentenoate (E isomer) | Rh-Me-DuPhos | 99.4 | >99 |

| 4 | Methyl 3-benzamido-2-butenoate (E isomer) | Rh-Me-DuPhos | 97.0 | >99 |

| 5 | Methyl 3-acetamido-3-phenylacrylate (E isomer) | Rh-Me-DuPhos | 95.5 | >99 |

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Materials:

-

β-(Acylamino)acrylate substrate

-

Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

-

Chiral phosphine ligand (e.g., (R,R)-Me-DuPhos)

-

Toluene, degassed

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox, charge a Schlenk flask with the rhodium precursor (1 mol%) and the chiral phosphine ligand (1.1 mol%).

-

Add degassed toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

-

-

Hydrogenation Reaction:

-

In a separate vessel, dissolve the β-(acylamino)acrylate substrate in degassed toluene.

-

Transfer the substrate solution to the autoclave.

-

Using a cannula, transfer the catalyst solution to the autoclave.

-

Seal the autoclave, purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 psi).

-

Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

-

-

Work-up and Analysis:

-

Carefully vent the hydrogen gas from the autoclave.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

The residue can be purified by column chromatography on silica gel.

-

The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

-

Visualization:

Caption: Catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

Methodological & Application

Synthesis of Ethyl 3-Amino-3-Phenylpropanoate via Rodionov Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 3-amino-3-phenylpropanoate, a valuable building block in pharmaceutical synthesis, utilizing the Rodionov reaction. The described method is a one-pot procedure commencing with benzaldehyde, malonic acid, and ammonium acetate, followed by in-situ esterification.

Introduction

The Rodionov reaction is a classic multi-component reaction in organic chemistry for the synthesis of β-amino acids. It involves the condensation of an aldehyde or ketone with malonic acid and ammonia or an amine. This method offers a straightforward route to β-amino acids and their derivatives, which are crucial intermediates in the production of various pharmaceuticals, including antivirals and enzyme inhibitors. This protocol details a specific application of the Rodionov reaction for the preparation of this compound.

Reaction Scheme

The synthesis proceeds in two main stages within a single pot:

-

Rodionov Reaction: Benzaldehyde, malonic acid, and ammonium acetate react in ethanol to form 3-amino-3-phenylpropanoic acid.

-

Esterification: The resulting β-amino acid is then esterified in situ using thionyl chloride and ethanol to yield the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the one-pot Rodionov reaction and subsequent esterification.[1]

| Parameter | Value |

| Starting Materials | |

| Benzaldehyde | 10.0 g |

| Malonic Acid | 9.3 g |

| Ammonium Acetate | 18.2 g |

| Ethanol (solvent) | 50 mL |

| Thionyl Chloride | 40 g |

| Reaction Conditions | |

| Rodionov Reaction Temperature | Reflux |

| Esterification Temperature | Reflux |

| Esterification Time | 16 hours |

| Product Information | |

| Product | This compound |

| Yield | 78% |

| Purity (HPLC) | 98% |

| Appearance | Colorless oil |

Experimental Protocols

Materials and Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Standard laboratory glassware

-

Rotary evaporator

-

Benzaldehyde (C₇H₆O)

-

Malonic acid (C₃H₄O₄)

-

Ammonium acetate (C₂H₇NO₂)

-

Ethanol (C₂H₅OH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

5N Sodium hydroxide (NaOH) solution

-

Deionized water

Procedure: [1]

-

Reaction Setup: Into a 500 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 50 mL of ethanol, 9.3 g of malonic acid, and 18.2 g of ammonium acetate.

-

Initiation of Rodionov Reaction: Heat the mixture to 50°C with stirring. Once the solids have largely dissolved, add 10.0 g of benzaldehyde dropwise from a dropping funnel over a period of 15-20 minutes.

-

Completion of Rodionov Reaction: After the addition of benzaldehyde is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

-

In-situ Esterification: Cool the reaction mixture to 10°C using an ice bath. Carefully and slowly add 40 g of thionyl chloride dropwise via the dropping funnel. An exothermic reaction will occur, and the temperature should be maintained below 20°C.

-

Esterification Reaction: Once the addition of thionyl chloride is complete, heat the mixture to reflux and maintain for 16 hours.

-

Work-up and Purification:

-

After 16 hours, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add 50 mL of dichloromethane.

-

Carefully neutralize the mixture by adding 5N sodium hydroxide solution until the pH of the aqueous layer is between 6 and 7.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two additional 25 mL portions of dichloromethane.

-

Combine all organic layers and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Final Product: The resulting colorless oil is this compound. The reported yield is 14.2 g (78%) with a purity of 98% as determined by HPLC.[1]

Visualizations

Reaction Workflow Diagram

The following diagram illustrates the sequential steps involved in the one-pot synthesis of this compound.

Caption: Workflow for the one-pot synthesis.

Simplified Mechanism of the Rodionov Reaction

This diagram outlines the key mechanistic steps of the initial Rodionov reaction phase.

Caption: Simplified Rodionov reaction mechanism.

References

Application Notes and Protocols for the Asymmetric Synthesis of (R)-ethyl 3-amino-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

(R)-ethyl 3-amino-3-phenylpropanoate is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereochemically defined structure is crucial for the efficacy and selectivity of active pharmaceutical ingredients (APIs). This document provides an overview of common asymmetric synthesis strategies, detailed experimental protocols, and comparative data to guide researchers in selecting and performing the optimal synthesis for their needs.

Introduction

The enantioselective synthesis of β-amino acids and their esters is of significant interest in medicinal chemistry due to their role as key structural motifs in a wide array of biologically active compounds. (R)-ethyl 3-amino-3-phenylpropanoate, in particular, serves as a precursor for drugs such as the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, used in the treatment of type 2 diabetes, and the selective serotonin reuptake inhibitor (SSRI) Dapoxetine, used for the treatment of premature ejaculation. The critical importance of stereochemistry in drug action necessitates efficient and highly selective methods for the preparation of the desired (R)-enantiomer.

This application note details three primary strategies for the asymmetric synthesis of (R)-ethyl 3-amino-3-phenylpropanoate:

-

Enzymatic Kinetic Resolution: A biocatalytic approach that utilizes the enantioselectivity of enzymes, typically lipases, to resolve a racemic mixture of the target molecule.

-

Rhodium-Catalyzed Asymmetric Hydrogenation: A transition-metal catalyzed method that introduces chirality through the enantioselective reduction of a prochiral enamine precursor.

-

Asymmetric Aza-Michael Addition: An organocatalytic or metal-catalyzed conjugate addition of an amine to an α,β-unsaturated ester, establishing the chiral center in a single step.

Each method offers distinct advantages regarding scalability, cost, and enantioselectivity, which will be discussed in the respective sections.

Enzymatic Kinetic Resolution of (±)-ethyl 3-amino-3-phenylpropanoate

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer with high optical purity. Lipases are commonly employed for this purpose due to their broad substrate scope, high enantioselectivity, and operational stability.

Data Presentation

| Lipase Source | Acylating Agent | Solvent | Temp. (°C) | Conversion (%) | e.e. of (R)-Ester (%) | Reference |

| Burkholderia cepacia (PSL-CI) | Vinyl acetate | Tetrahydrofuran | 30 | ~50 | >99 | [1] |

| Candida antarctica Lipase A | 3-Methoxyphenyl allyl carbonate | Toluene | 40 | 50 | 98 (for the S-amine) | |

| Pseudomonas cepacia | Vinyl acetate | Diisopropyl ether | N/A | ~50 | >99 | [1] |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the kinetic resolution of racemic ethyl 3-amino-3-phenylpropanoate using Pseudomonas cepacia lipase.

Materials:

-

Racemic this compound

-

Pseudomonas cepacia lipase (immobilized)

-

Vinyl acetate

-

Diisopropyl ether (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of racemic this compound (1.0 g, 5.17 mmol) in anhydrous diisopropyl ether (50 mL), add vinyl acetate (0.94 mL, 10.34 mmol, 2.0 equiv.).

-

Add immobilized Pseudomonas cepacia lipase (500 mg) to the mixture.

-

Seal the reaction vessel and stir the suspension at room temperature (or as optimized, see table above).

-

Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining ester and the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the acylated product.

-

Once the desired conversion is reached, filter off the immobilized enzyme and wash it with diisopropyl ether.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the unreacted (R)-ethyl 3-amino-3-phenylpropanoate from the N-acetylated (S)-enantiomer.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield (R)-ethyl 3-amino-3-phenylpropanoate.

-

Determine the enantiomeric excess of the final product by chiral HPLC or GC.

Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral precursor, such as a β-aminoacrylate, is a highly efficient method for establishing the stereocenter of β-amino esters. This approach often provides high enantioselectivities and yields under mild reaction conditions. Chiral phosphine ligands complexed with rhodium are commonly used as catalysts.

Data Presentation

| Catalyst (Rh-Ligand) | Substrate | Solvent | H₂ Pressure (atm) | Temp. (°C) | Yield (%) | e.e. (%) | Reference |

| Rh(I)/tBu JOSIPHOS | Dehydrositagliptin precursor | Methanol | N/A | N/A | High | >99.5 | [2] |

| Rh-BICP | (E)-Methyl 3-acetamino-2-butenoate | Toluene | 2.7 | 25 | High | 96.1 | [3] |

| Rh-Me-DuPhos | (E)-Methyl 3-acetamino-2-butenoate | Toluene | 2.7 | 25 | High | 99.3 | [3] |

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative procedure for the asymmetric hydrogenation of a β-(acylamino)acrylate to a β-amino ester derivative.

Materials:

-

Ethyl (E/Z)-3-(acetylamino)-3-phenylpropenoate

-

[Rh(COD)₂]OTf (or other Rh precursor)

-

Chiral bisphosphine ligand (e.g., Me-DuPhos, JOSIPHOS)

-

Anhydrous, degassed solvent (e.g., Toluene, Methanol)

-

Hydrogen gas

-

Autoclave or high-pressure hydrogenation reactor

-

Silica gel

Procedure:

-

In a glovebox, charge a vial with the rhodium precursor (e.g., [Rh(COD)₂]OTf, 1 mol%) and the chiral bisphosphine ligand (1.1 mol%).

-

Add anhydrous, degassed solvent (e.g., toluene) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

-

In a separate flask, dissolve the substrate, ethyl (E/Z)-3-(acetylamino)-3-phenylpropenoate, in the same solvent.

-

Transfer the substrate solution to the autoclave.

-

Add the catalyst solution to the autoclave.

-

Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas several times.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 atm) and stir the reaction mixture at the desired temperature (e.g., 25-50 °C).

-

Monitor the reaction for completion by TLC or LC-MS.

-

After the reaction is complete, carefully vent the hydrogen pressure and purge the reactor with nitrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by passing it through a short plug of silica gel to remove the catalyst, eluting with a suitable solvent system.

-

The N-acetyl group can be removed under acidic or basic conditions to yield (R)-ethyl 3-amino-3-phenylpropanoate.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC.

Asymmetric Aza-Michael Addition

The aza-Michael addition is a powerful C-N bond-forming reaction that involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The use of chiral catalysts can render this reaction highly enantioselective, providing direct access to chiral β-amino esters.

Data Presentation

| Catalyst | Nucleophile | Michael Acceptor | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Reference |

| Quinine-derived C(9)-urea ammonium salt | tert-Butyl β-naphthylmethoxycarbamate | (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one | Toluene | RT | 94 | 96 | [4][5] |

| Chiral bifunctional thiourea | 3-Indolinone-2-carboxylate | N-Boc-α-amidosulfone | Toluene | RT | High | High |

Experimental Protocol: Asymmetric Aza-Michael Addition

This protocol is a general procedure for the asymmetric aza-Michael addition to an α,β-unsaturated ester using a chiral organocatalyst.

Materials:

-

Ethyl cinnamate

-

Amine source (e.g., ammonia equivalent like a carbamate or protected amine)

-

Chiral catalyst (e.g., chiral bifunctional thiourea or phase-transfer catalyst) (5-20 mol%)

-

Anhydrous solvent (e.g., Toluene, CH₂Cl₂)

-

Acid or base for workup if necessary

-

Silica gel for column chromatography

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (10 mol%).

-

Add the anhydrous solvent (to a concentration of ~0.1-0.5 M with respect to the Michael acceptor).

-

Add the amine nucleophile (1.2 equiv.).

-

Stir the mixture for a few minutes, then add the Michael acceptor, ethyl cinnamate (1.0 equiv.).

-

Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction as appropriate (e.g., with a mild acid or base wash).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

If a protected amine was used, a subsequent deprotection step is required to obtain the final product.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC.

Conclusion